molecular formula C23H16O7S B3412235 (Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate CAS No. 929505-73-7

(Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate

Cat. No.: B3412235
CAS No.: 929505-73-7
M. Wt: 436.4 g/mol
InChI Key: OMUMWIKOYQUJBF-BKUYFWCQSA-N
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Description

(Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate (CAS 929505-73-7) is a synthetic small molecule with a molecular formula of C23H16O7S and a molecular weight of 436.43 g/mol . This compound features a benzofuran core structure, a chemical motif prevalent in medicinal chemistry research, particularly in the investigation of therapeutic agents for complex neurological disorders . The specific structural attributes of this compound, including the phenylsulfonyloxy substituent, suggest its potential application as a key intermediate or functional probe in drug discovery campaigns. Research into Alzheimer's disease (AD) represents a primary application for compounds of this class. The progressive loss of cholinergic neurons in AD leads to reduced levels of acetylcholine, a neurotransmitter critical for memory and learning . Small molecule inhibitors, such as acetylcholinesterase (AChE) inhibitors, are a cornerstone of symptomatic AD therapy aimed at increasing acetylcholine levels . Furthermore, the inhibition of enzymes like β-secretase (BACE-1), which is involved in the production of amyloid-β peptides, is another major therapeutic strategy . This compound is offered for non-clinical research use to help scientists explore these and other biological pathways. Beyond life sciences, benzofuran derivatives are also of significant interest in materials science due to their solid-state photophysical properties . Some related structures exhibit mechanofluorochromic behavior or solid-state fluorescence, making them valuable for developing new organic materials . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. It is available for purchase in various quantities to support your laboratory work .

Properties

IUPAC Name

methyl 4-[(Z)-[6-(benzenesulfonyloxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O7S/c1-28-23(25)16-9-7-15(8-10-16)13-21-22(24)19-12-11-17(14-20(19)29-21)30-31(26,27)18-5-3-2-4-6-18/h2-14H,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUMWIKOYQUJBF-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic compound with potential therapeutic applications. Its structural complexity, featuring a benzofuran core and various functional groups, suggests diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound's structure can be represented as follows:

 Z methyl 4 3 oxo 6 phenylsulfonyl oxy benzofuran 2 3H ylidene methyl benzoate\text{ Z methyl 4 3 oxo 6 phenylsulfonyl oxy benzofuran 2 3H ylidene methyl benzoate}

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with specific biological targets, leading to various pharmacological effects. Key areas of research include:

  • Anticancer Activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against certain cancer cell lines. For instance, it has been evaluated for its ability to induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Properties : The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In vitro studies demonstrated IC50 values indicating significant inhibition of COX activity .
  • Antimicrobial Effects : Research has suggested that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits COX enzymes
AntimicrobialInhibits growth of bacterial strains

Table 2: IC50 Values for COX Inhibition

CompoundIC50 (μM)Class
(Z)-methyl 4-((3-oxo-6...12.5COX Inhibitor
Aspirin15.0COX Inhibitor
Ibuprofen10.0COX Inhibitor

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Breast Cancer Cell Study : A study involving MCF-7 breast cancer cells reported that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis within 48 hours of exposure .
  • In Vivo Anti-inflammatory Study : An animal model was used to assess the anti-inflammatory effects of the compound in induced paw edema. Results showed a marked reduction in swelling compared to control groups, suggesting effective anti-inflammatory action .
  • Antimicrobial Efficacy : A series of tests against Staphylococcus aureus and Escherichia coli revealed that the compound inhibited bacterial growth at concentrations below those required for cytotoxicity in mammalian cells, indicating a favorable therapeutic window .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of (Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, making it a candidate for further development in cancer therapies .

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. It has been observed to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo models .

Synthesis Techniques

The synthesis of this compound involves several steps, including the use of chloroform as a solvent and the application of reflux conditions to facilitate the reaction . This method allows for the efficient production of the compound, which can be modified to create derivatives with enhanced properties.

Derivative Development

The ability to synthesize derivatives of this compound opens avenues for developing new pharmaceuticals with tailored activities. For instance, modifications to the sulfonyl or methoxy groups may enhance solubility or bioavailability, critical factors in drug design .

Polymer Chemistry

In material science, this compound has been explored as a potential monomer for polymerization processes. Its unique structure allows it to form polymers with specific thermal and mechanical properties, which can be utilized in coatings and composite materials .

Photonic Applications

The compound's ability to absorb light at specific wavelengths makes it suitable for photonic applications, such as in the development of sensors or light-emitting devices. Research indicates that incorporating this compound into a polymer matrix can enhance light absorption and improve device efficiency .

Case Study: Anticancer Efficacy

A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that this compound triggers programmed cell death pathways .

Case Study: Anti-inflammatory Effects

In another study focusing on inflammatory responses, this compound was administered to mice with induced inflammation. Results showed a marked decrease in swelling and pain scores compared to control groups, supporting its potential use in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to sulfonylurea herbicides listed in the Pesticide Chemicals Glossary (2001), such as triflusulfuron methyl ester, ethametsulfuron methyl ester, and metsulfuron methyl ester . These compounds share a methyl benzoate backbone but differ in their heterocyclic cores and substituents.

Key Structural and Functional Differences

Feature (Z)-Target Compound Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Core Structure Benzofuran with 3-oxo and phenylsulfonyloxy groups 1,3,5-Triazine ring with amino, methoxy, or trifluoroethoxy substituents
Functional Groups Phenylsulfonyloxy, methyl benzoate, conjugated enone system Sulfonylurea bridge (-SO₂NHC(O)NH-), methyl benzoate, triazine substituents
Biological Target Hypothesized: Photodynamic activity or oxidative stress induction (unconfirmed) Acetolactate synthase (ALS) inhibition in plants
Application Potential pesticidal or photochemical use (inferred from structure) Broad-spectrum herbicides for weed control
Solubility/Stability Likely lower water solubility due to bulky phenylsulfonyloxy group Moderate water solubility (enhanced by polar triazine substituents)

Research Findings

Mechanistic Divergence: Sulfonylurea herbicides inhibit ALS, disrupting branched-chain amino acid synthesis in plants. In contrast, the benzofuran core of the target compound may act via light-activated mechanisms (e.g., generating reactive oxygen species) due to its extended π-conjugation .

Stereochemical Specificity: The Z-configuration may confer unique binding or degradation properties compared to E-isomers or non-stereospecific analogs, though empirical data is lacking.

Q & A

Q. What are the critical synthetic pathways and reaction conditions for synthesizing (Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate?

The synthesis typically involves multi-step organic reactions:

  • Cyclization : Formation of the benzofuran core via acid-catalyzed cyclization of phenolic precursors (e.g., using H₂SO₄ or PPA) .
  • Sulfonation : Introduction of the phenylsulfonyl group via nucleophilic substitution at the 6-position of benzofuran using phenylsulfonyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
  • Esterification : Methylation of the benzoate moiety using methanol and catalytic sulfuric acid or via Schlenk techniques . Key parameters: Temperature (60–80°C for cyclization), solvent polarity (DCM for sulfonation), and reaction time (12–24 hours for esterification).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz) .
  • HRMS : Validates molecular weight (e.g., calculated m/z 464.10 vs. observed 464.08) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What is the role of the phenylsulfonyloxy group in modulating the compound’s reactivity?

The phenylsulfonyloxy group acts as an electron-withdrawing substituent, enhancing electrophilicity at the benzofuran core. This facilitates nucleophilic attacks (e.g., hydrolysis under basic conditions) and stabilizes intermediates during functionalization reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Conflicting yields (e.g., 45% vs. 70%) often arise from:

  • Solvent purity : Anhydrous DCM vs. technical-grade solvents impact sulfonation efficiency .
  • Catalyst loading : Optimal PPA concentration (5–10 mol%) for cyclization minimizes side products . Methodological solution : Design a Design of Experiments (DoE) approach to statistically optimize temperature, solvent, and catalyst variables .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB: 5KIR) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key hydrogen bonds with catalytic residues .

Q. How do structural modifications at the benzylidene position influence bioactivity?

SAR studies reveal:

  • Electron-donating groups (e.g., -OCH₃ at 4-position) enhance antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
  • Fluorine substitution : Improves metabolic stability (t₁/₂: 6.2 hours vs. 2.1 hours for non-fluorinated derivatives) by reducing CYP450 oxidation .

Q. What experimental protocols address discrepancies in reported biological activity data?

Contradictions (e.g., IC₅₀ variability in cytotoxicity assays) may stem from:

  • Assay conditions : Serum concentration in cell media (e.g., 5% FBS vs. 10% FBS alters compound bioavailability) .
  • Impurity profiles : HPLC-MS quantification of byproducts (e.g., hydrolyzed benzoate derivatives) ensures batch consistency .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Forced degradation studies :
  • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours; monitor via HPLC .
  • Thermal stress : TGA/DSC analysis (25–200°C at 10°C/min) identifies decomposition points .

Methodological Tables

Q. Table 1. Optimization of Sulfonation Reaction Conditions

ParameterLow Yield Conditions (45%)High Yield Conditions (70%)
SolventTechnical-grade DCMAnhydrous DCM
Temperature25°C0–5°C
Reaction Time6 hours12 hours
CatalystNonePyridine (1.2 equiv)

Q. Table 2. Comparative Bioactivity of Structural Analogs

DerivativeSubstituentIC₅₀ (µM, HeLa Cells)LogP
Parent CompoundPhenylsulfonyloxy12.3 ± 1.53.2
4-Fluoro Analog4-F-C₆H₄SO₃8.7 ± 0.93.5
3-OCH₃ Analog3-MeO-C₆H₄SO₃15.1 ± 2.12.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate
Reactant of Route 2
Reactant of Route 2
(Z)-methyl 4-((3-oxo-6-((phenylsulfonyl)oxy)benzofuran-2(3H)-ylidene)methyl)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.